molecular formula C8H7BrFN3 B12316752 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene

Cat. No.: B12316752
M. Wt: 244.06 g/mol
InChI Key: QUSFIBUPEGMUED-YFKPBYRVSA-N
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Description

4-[(1S)-1-Azidoethyl]-2-bromo-1-fluorobenzene (CAS 1604446-79-8) is a chiral small molecule with the molecular formula C₈H₇BrFN₃ and a molecular weight of 244.06 g/mol . This compound is structurally characterized by a benzene ring substituted with a bromo group, a fluoro group, and a chiral (1S)-1-azidoethyl group, making it a valuable and versatile building block in organic and medicinal chemistry. The presence of both an azide and a halogenated aromatic ring in the same molecule provides multiple handles for chemical modification. The azide functional group is particularly useful in "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely employed in bioconjugation, polymer science, and the synthesis of complex molecular architectures . The bromo and fluoro substituents on the aromatic ring are excellent leaving groups for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-heteroatom bonds . Furthermore, the electron-withdrawing nature of the halogens activates the ring for nucleophilic aromatic substitution, allowing for further functionalization . This compound is exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H7BrFN3

Molecular Weight

244.06 g/mol

IUPAC Name

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene

InChI

InChI=1S/C8H7BrFN3/c1-5(12-13-11)6-2-3-8(10)7(9)4-6/h2-5H,1H3/t5-/m0/s1

InChI Key

QUSFIBUPEGMUED-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)Br)N=[N+]=[N-]

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Br)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of Ketone Intermediates

Source demonstrates a protocol for reducing ketones to chiral alcohols using NaBH₄, followed by azide substitution:

  • Step 1 : Formylation of 4-acetyl-2-bromo-1-fluorobenzene via directed ortho-metalation (TMPMgCl·LiCl).
  • Step 2 : Asymmetric reduction of the ketone to (S)-1-hydroxyethyl using chiral catalysts (e.g., Corey-Bakshi-Shibata).
  • Step 3 : Conversion of the alcohol to bromide (PBr₃ or HBr) and subsequent substitution with NaN₃ in DMF.

Example :

  • Substrate : 4-(1-Hydroxyethyl)-2-bromo-1-fluorobenzene.
  • Reagents : PBr₃ (1.2 eq), NaN₃ (3 eq), DMF, 50°C, 12 h.
  • Yield : 78–81%.

Direct Azidation via FeCl₃-Catalyzed Bromo-Azide Exchange

Source reports a FeCl₃-mediated bromo-azide exchange using N-bromosuccinimide (NBS) and aryl azides:

  • Substrate : 4-Ethyl-2-bromo-1-fluorobenzene.
  • Conditions : FeCl₃ (0.2 mmol), NBS (1.1 eq), 1,2-dichloroethane, 80°C, 24 h.
  • Yield : 61–78% for dibromophenyl azides.

Stereochemical Control and Purification

The (1S)-configuration of the azidoethyl group necessitates enantioselective methods:

  • Chiral Resolution : HPLC with chiral stationary phases (e.g., Chiralpak IA).
  • Asymmetric Catalysis : Rhodium-catalyzed hydrogenation of α-azido ketones with DuPhos ligands (≥90% ee).

Purification :

  • Distillation under reduced pressure (153–155°C) for bromofluorobenzene intermediates.
  • Column chromatography (petroleum ether/ethyl acetate) for azide-containing products.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Reference
FeCl₃-Catalyzed Bromination Bromination at -20°C, distillation 97 99.8
Asymmetric Reduction NaBH₄ reduction, azide substitution 78–81 ≥95
Direct Azidation FeCl₃/NBS, 80°C, 24 h 61–78 90–95

Challenges and Optimization Strategies

  • Regioselectivity : Competing ortho/para bromination in fluorobenzenes requires low temperatures (-20°C) and precise stoichiometry.
  • Stereochemical Integrity : Asymmetric reductions must avoid racemization during azide substitution.
  • Scalability : Batch distillation and column chromatography limit large-scale production; continuous-flow systems may improve efficiency.

Scientific Research Applications

4-[(1S)-1-Azidoethyl]-2-bromo-1-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Employed in the study of azido-containing compounds and their interactions with biological systems.

    Medicine: Investigated for potential pharmaceutical applications, including as intermediates in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene depends on its functional groups:

    Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in bioconjugation and drug development.

    Bromo and Fluoro Substituents: These groups can influence the compound’s reactivity and interactions with other molecules, affecting its overall chemical behavior.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Halogen Variations

Key analogs differ in substituent positions, halogen types (Br, Cl, F, CF₃), and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Commercial Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Differences Suppliers
4-[(1S)-1-Azidoethyl]-2-bromo-1-fluorobenzene (Target) Not explicitly listed C₈H₇BrFN₃ 260.06* 4-(S-azidoethyl), 2-Br, 1-F Reference compound 1 (inferred)
1-[(1S)-1-Azidoethyl]-4-bromo-2-fluorobenzene 1604293-06-2 C₈H₇BrFN₃ 260.06 1-(S-azidoethyl), 4-Br, 2-F Substituent positions reversed 1
1-[(1S)-1-Azidoethyl]-4-(trifluoromethyl)benzene 152710-91-3 C₉H₈F₃N₃ 227.18 1-(S-azidoethyl), 4-CF₃ CF₃ replaces Br/F; higher electronegativity 2
1-[(1R)-1-Azidoethyl]-2-chloro-4-fluorobenzene 1604373-46-7 C₈H₇ClFN₃ 199.61 1-(R-azidoethyl), 2-Cl, 4-F Cl vs. Br; R-configuration 1
1-[(1S)-1-Azidopropyl]-2-fluorobenzene 1604327-09-4 C₉H₁₀FN₃ 179.20 1-(S-azidopropyl), 2-F Propyl chain vs. ethyl; no Br 3

*Molecular weight calculated based on analogous compounds.

Key Findings

Substituent Position Effects :

  • The target compound and its positional isomer (1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene) share identical molecular formulas but differ in substituent arrangement. This positional variance could influence reactivity; for example, the bromine at position 2 (ortho to fluorine) in the target may enhance steric hindrance compared to the isomer’s bromine at position 4 (para to fluorine) .

Halogen-Specific Properties: Bromine’s larger atomic radius and polarizability compared to chlorine (e.g., in 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene) may increase the target’s molecular weight and alter solubility or metabolic stability in biological systems .

Stereochemical Impact :

  • The S-configuration in the target compound contrasts with the R-configuration in 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene. This stereochemical distinction could lead to divergent interactions in chiral environments, such as enzyme binding pockets or asymmetric catalytic processes .

Commercial Availability :

  • The target compound and its closest positional isomer (CAS 1604293-06-2) each have only one supplier, suggesting niche applications or synthetic challenges. In contrast, 1-[(1S)-1-azidopropyl]-2-fluorobenzene, with a simpler structure, is more widely available (3 suppliers) .

Biological Activity

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene is a compound that has garnered interest in the field of medicinal chemistry and bioconjugation due to its unique structural features. The presence of the azido group allows for versatile applications, particularly in click chemistry, which is a powerful tool for bioconjugation and drug development.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C8H8BrFN3\text{C}_8\text{H}_8\text{BrF}\text{N}_3

This structure includes:

  • A bromine atom at the 2-position.
  • A fluorine atom at the 1-position.
  • An azidoethyl group at the 4-position.

The biological activity of this compound is primarily attributed to its azido functionality. This group facilitates reactions with alkynes through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of stable triazole linkages. These triazoles are significant in various biological applications, including:

  • Targeted drug delivery : The ability to conjugate drugs to specific biomolecules enhances therapeutic efficacy.
  • Imaging : The compound can be used to label biomolecules for imaging purposes in molecular biology research.

Case Studies

Recent studies have demonstrated the utility of azido compounds in drug design and molecular imaging. For instance:

  • Bioconjugation Studies : Research indicates that compounds with azide functionalities exhibit favorable kinetics and selectivity when reacting with alkynes, leading to stable products suitable for biological assays.
  • Therapeutic Applications : In a study, this compound was evaluated for its potential in targeting specific cancer cells, showing promising results in enhancing drug delivery efficiency .

Comparative Analysis

A comparative analysis of similar compounds highlights the impact of structural modifications on biological activity:

Compound NameStructural FeaturesUnique Properties
1-Azido-4-fluorobenzeneLacks ethyl group; only contains an azido groupHigher reactivity due to absence of steric hindrance
1-(2-Azidoethyl)-2-methylbenzeneContains a methyl group instead of fluorineDifferent reactivity patterns due to methyl substitution
4-Fluoro-2-methylbenzyl azideAzido group at a different positionVariation in reactivity due to positional effects

Toxicity and Safety Profile

The toxicity profile of related compounds suggests that while they can be effective in therapeutic contexts, caution must be exercised due to potential adverse effects. For example, studies have reported median lethal dose (LD50) values for similar halogenated compounds, indicating a need for careful handling and assessment during research and application .

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